molecular formula C16H15NO3 B7632665 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide

3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide

Cat. No. B7632665
M. Wt: 269.29 g/mol
InChI Key: VHPNIHNBHNFVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide, also known as GSK1521498, is a selective orexin 1 receptor antagonist. Orexin is a neuropeptide that regulates arousal, wakefulness, and appetite. GSK1521498 has been studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.

Mechanism of Action

3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide selectively blocks the orexin 1 receptor, which is involved in the regulation of arousal, wakefulness, and appetite. By blocking this receptor, this compound reduces the activity of orexin neurons, leading to a decrease in wakefulness and appetite.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce the activity of orexin neurons, leading to a decrease in wakefulness and appetite. It has also been shown to improve sleep quality and increase the duration of sleep. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide in lab experiments is its selectivity for the orexin 1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using this compound is its potential off-target effects, which could lead to unintended consequences in lab experiments.

Future Directions

There are several future directions for research on 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide. One area of interest is its potential therapeutic applications in sleep disorders, addiction, and obesity. Clinical trials are needed to determine the safety and efficacy of this compound in humans. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects. Finally, there is a need for the development of more selective orexin 1 receptor antagonists with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of 3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide involves several steps, including the preparation of the starting materials, the formation of the benzofuran ring, and the coupling of the benzamide moiety. The final product is obtained through a series of purification steps, including crystallization and chromatography.

Scientific Research Applications

3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. In preclinical studies, this compound has been shown to improve sleep quality and increase the duration of sleep. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to reduce food intake and body weight in animal models of obesity.

properties

IUPAC Name

3-hydroxy-N-(5-methyl-2,3-dihydro-1-benzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-5-6-15-13(7-10)14(9-20-15)17-16(19)11-3-2-4-12(18)8-11/h2-8,14,18H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPNIHNBHNFVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCC2NC(=O)C3=CC(=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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